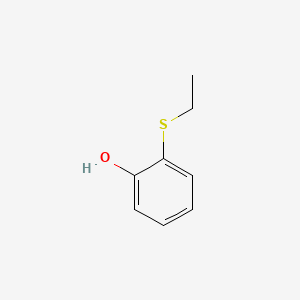

2-(Ethylthio)phenol

説明

Historical Perspectives and Early Investigations of Related Compounds

The exploration of organosulfur compounds, the class to which 2-(ethylthio)phenol belongs, has a rich history dating back to the 19th century. tandfonline.comtandfonline.com Early investigations focused on the discovery and characterization of fundamental organosulfur molecules, recognizing the analogy between sulfur and oxygen compounds. tandfonline.com The synthesis of thiols (mercaptans) and thioethers (sulfides) laid the groundwork for understanding the behavior of more complex molecules like this compound. tandfonline.combritannica.com The development of synthetic methods for creating carbon-sulfur bonds was a pivotal achievement, enabling the preparation of a wide array of organosulfur compounds. britannica.com While specific early studies on this compound are not extensively documented in readily available historical records, the foundational work on thiophenols and thioethers provided the essential chemical knowledge for its eventual synthesis and study. tandfonline.comrsc.org

Contemporary Significance in Organic and Medicinal Chemistry Research

In modern organic chemistry, this compound serves as a valuable intermediate and building block for the synthesis of more complex molecules. cymitquimica.comontosight.ai Its phenolic hydroxyl group and the ethylthio group can undergo various chemical transformations, making it a versatile reagent. cymitquimica.com It can be synthesized by reacting 2-chlorophenol (B165306) with ethanethiol (B150549) in the presence of a base. ontosight.ai

The compound and its derivatives are of significant interest in medicinal chemistry. Research has explored the biological activities of related phenol (B47542) and thiophenol derivatives, noting their potential as antioxidants. nih.govontosight.ai The presence of both a phenol and a thioether functional group in the same molecule suggests the possibility of synergistic or unique biological effects. For instance, derivatives of this compound, such as 2-(ethylthio)benzohydrazones, have been synthesized and investigated for their antioxidant properties. plos.org Furthermore, related structures containing a thioether linkage to a phenol ring have been investigated as selective agonists for neuronal nicotinic acetylcholine (B1216132) receptors, which are targets for cognitive enhancers in conditions like Alzheimer's disease. acs.orgresearchgate.net The synthesis of various phenol derivatives containing thioether moieties continues to be an active area of research for potential therapeutic applications. google.com

Interdisciplinary Research Trajectories Involving this compound

The unique properties of this compound and related compounds have led to their investigation in interdisciplinary fields. In materials science, phenolic resins, which are polymers synthesized from phenols and aldehydes, are well-established materials. acs.org The incorporation of sulfur-containing functionalities, such as the ethylthio group, can modify the properties of these polymers, opening up new applications. ontosight.ai Thiol-ene photopolymerizations, a type of "click chemistry," utilize thiol-containing compounds to create novel materials with desirable properties like low shrinkage, which is relevant in dental restoratives. beilstein-journals.org

In environmental science, the study of organosulfur compounds is crucial for understanding the global sulfur cycle. britannica.com Research has investigated the photochemical formation of thiols from precursors like thioethers in dissolved organic matter, a process that has implications for the biogeochemical cycles of sulfur and metals in aquatic ecosystems. nih.gov The kinetic behavior of compounds like this compound has also been studied in the context of by-products from high-temperature cooking, which is relevant to food chemistry and environmental health. ajrconline.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀OS cymitquimica.comontosight.aichemsrc.com |

| Molecular Weight | 154.23 g/mol ontosight.ai |

| Appearance | Colorless to pale yellow liquid or solid cymitquimica.comontosight.ai |

| Odor | Distinct, pungent, unpleasant cymitquimica.comontosight.ai |

| Boiling Point | 140-145°C at 10 mmHg ontosight.ai, 234.9°C at 760 mmHg chemsrc.com |

| Density | 1.12 g/cm³ at 20°C ontosight.ai, 1.15 g/cm³ chemsrc.com |

| Flash Point | 93.3°C chemsrc.com |

| Solubility | Soluble in organic solvents, limited solubility in water cymitquimica.comontosight.ai |

| Refractive Index | 1.595 chemsrc.com |

Table 2: Interactive Data for this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | 29549-60-8 cymitquimica.comchemsrc.com | C₈H₁₀OS cymitquimica.comontosight.aichemsrc.com | Ethylthio group at C2 position of a phenol ring cymitquimica.comontosight.ai |

| 2-(Methylthio)phenol | 1073-29-6 thegoodscentscompany.com | C₇H₈OS thegoodscentscompany.com | Methylthio group at C2 position of a phenol ring thegoodscentscompany.com |

| 2-Ethylphenol | 90-00-6 chemimpex.com | C₈H₁₀O chemimpex.comnih.gov | Ethyl group at C2 position of a phenol ring chemimpex.comnih.gov |

| Thiophenol | 108-98-5 | C₆H₆S | A thiol group attached to a benzene (B151609) ring |

| Ethanethiol | 75-08-1 | C₂H₆S | An ethyl group attached to a sulfhydryl group |

Structure

3D Structure

特性

IUPAC Name |

2-ethylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJBSYKCAKKLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067479 | |

| Record name | Phenol, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29549-60-8 | |

| Record name | 2-(Ethylthio)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29549-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(ethylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029549608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(ethylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethylthio)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(ETHYLTHIO)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JP4N96F24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Ethylthio Phenol and Its Derivatives

Direct Synthesis Approaches to 2-(Ethylthio)phenol

Direct methods for the synthesis of this compound focus on the efficient formation of the carbon-sulfur bond at the ortho position of the phenolic ring.

Nucleophilic Substitution Reactions (e.g., from Halophenols)

Nucleophilic substitution reactions represent a classical and widely used method for the formation of aryl thioethers. researchgate.netibchem.com In this approach, a halophenol, typically 2-chlorophenol (B165306) or 2-bromophenol (B46759), is reacted with an ethylthiolate salt, such as sodium ethylthiolate. The thiolate anion acts as a nucleophile, displacing the halide from the aromatic ring to form the desired this compound. ibchem.com The reaction is typically carried out in a suitable solvent and may require heat to proceed at a reasonable rate. chemguide.co.uk This method's effectiveness can be influenced by the nature of the halogen, the reaction conditions, and the presence of any activating or deactivating groups on the phenol (B47542) ring. chemguide.co.uk

The mechanism of this reaction generally follows an SNAr (nucleophilic aromatic substitution) pathway, particularly when activated by electron-withdrawing groups. However, for unactivated halophenols, the reaction conditions might be harsher. The choice of solvent is crucial, with polar aprotic solvents often being favored.

Thiolation/Ethylation of Phenolic Substrates

An alternative strategy involves the direct thiolation of a phenol, followed by ethylation, or a one-pot reaction combining both steps. One approach is the reaction of a phenol with a reagent that can introduce the ethylthio group directly.

Another variation involves the initial synthesis of 2-mercaptophenol (B73258), which is then ethylated. 2-Mercaptoethanol can be produced through the reaction of ethylene (B1197577) oxide with hydrogen sulfide. wikipedia.org The resulting 2-mercaptophenol can then be alkylated with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base to yield this compound. This two-step process allows for the separate optimization of the C-S bond formation and the subsequent ethylation.

Mechanistically, the ethylation of 2-mercaptophenol proceeds via an SN2 reaction where the thiolate, formed by deprotonating the thiol group with a base, attacks the electrophilic carbon of the ethyl halide. libretexts.org

Dehydrogenation Oxidation Strategies for C-S Bond Formation

Recent advances in organic synthesis have led to the development of dehydrogenative cross-coupling reactions for the formation of C-S bonds. These methods offer a more atom-economical approach by avoiding the pre-functionalization of the starting materials. nih.gov

A notable example of a dehydrogenative strategy is the use of (diacetoxyiodo)benzene (B116549) (PhI(OAc)2) as an oxidant to promote the cross-coupling of phenols with thiols. sioc-journal.cn This method facilitates the direct formation of a C-S bond by coupling an ortho-C(sp2)—H bond of the phenol with the S—H bond of a thiol, such as ethanethiol (B150549). sioc-journal.cn The reaction is advantageous due to its use of readily available starting materials and mild conditions. sioc-journal.cn

The proposed mechanism involves the activation of the phenol and thiol by the hypervalent iodine reagent, leading to the formation of a reactive intermediate that facilitates the C-S bond formation. nih.gov This method has been successfully applied to synthesize a variety of 2-(aryl/alkylthio)phenol derivatives. sioc-journal.cn

Table 1: Comparison of Direct Synthesis Approaches

| Method | Starting Materials | Key Reagents | General Conditions | Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Halophenol, Ethanethiol | Base (e.g., NaOH, KOH) | Polar solvent, heat | Well-established, reliable |

| Thiolation/Ethylation | Phenol, Ethylation agent | Thiolating agent, Base | Two-step or one-pot | Versatile, allows for staged synthesis |

| Dehydrogenative Coupling | Phenol, Ethanethiol | PhI(OAc)2 | Mild conditions | Atom-economical, direct C-H activation |

Synthesis of Complex this compound-Containing Derivatives

The this compound scaffold can be incorporated into more complex molecular architectures through multi-step synthetic sequences. These advanced structures are often designed to possess specific biological or material properties. ontosight.ai

Multi-Step Reaction Sequences for Advanced Architectures

The synthesis of complex derivatives often involves a series of reactions to build up the desired molecular framework. researchgate.netnih.gov For instance, a this compound core might be further functionalized through reactions targeting the phenolic hydroxyl group, the aromatic ring, or the ethylthio side chain.

An example of constructing a complex molecule is the synthesis of Phenol, 2-(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)-. ontosight.ai This synthesis would likely involve the initial preparation of a 2-hydroxybenzoic acid derivative, which is then converted into a 1,2,4-triazole (B32235) ring. The ethylthio group could be introduced either at an early stage on the phenolic starting material or later in the sequence on the triazole ring. Such multi-step syntheses require careful planning to ensure compatibility of the various functional groups throughout the reaction sequence. ontosight.aiyoutube.com

These synthetic strategies often employ a range of modern organic reactions, including cross-coupling reactions, cyclizations, and functional group interconversions, to achieve the target molecule with high efficiency and stereocontrol. nih.govacs.org

Integration into Heterocyclic Systems

The incorporation of the this compound scaffold into heterocyclic structures is a key strategy for generating novel compounds. This includes the synthesis of hydrazones, triazoles, oxadiazoles, and benzofurans, each with distinct synthetic considerations.

Synthesis of 2-(Ethylthio)benzohydrazone Derivatives

A series of 2-(ethylthio)benzohydrazone derivatives has been synthesized and characterized. researchgate.netnih.govnih.gov The general synthetic procedure involves the reaction of 2-(ethylthio)benzohydrazide with various substituted aldehydes. researchgate.net For example, the synthesis of one such derivative involved refluxing a mixture of 2-(ethylthio)benzohydrazide and a selected aldehyde in ethanol. After cooling, the resulting precipitate was washed and recrystallized from a suitable solvent to yield the final product. researchgate.net

The characterization of these compounds was performed using IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry. researchgate.netnih.govnih.gov For instance, the synthesis of 2-(ethylsulfanyl)-N'-[(4-hydroxy-3-ethoxyphenyl)methylidene]-benzohydrazide was achieved by reacting 2-(ethylthio)benzohydrazide with 4-hydroxy-3-ethoxybenzaldehyde, yielding a white solid. nih.gov Another derivative, 2-(ethylsulfanyl)-N'-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidine]-benzohydrazide, was prepared from 3-bromo-5-chloro-2-hydroxybenzaldehyde, resulting in yellow crystals. nih.gov

Detailed below are examples of synthesized 2-(Ethylthio)benzohydrazone derivatives and their observed melting points and yields.

Table 1: Examples of Synthesized 2-(Ethylthio)benzohydrazone Derivatives

| Derivative Name | Starting Aldehyde | Product Appearance | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 2-(ethylsulfanyl)-N'-[(4-hydroxy-3-ethoxyphenyl)methylidene]-benzohydrazide | 4-hydroxy-3-ethoxybenzaldehyde | White solid | 90 | 200-202 |

| 2-(ethylsulfanyl)-N'-[(4-hydroxyphenyl)methylidene]benzohydrazide | 4-hydroxybenzaldehyde | Colorless solid | 90 | 260 |

This table presents data on the synthesis of various 2-(Ethylthio)benzohydrazone derivatives, including the aldehyde used, the appearance of the product, and its yield and melting point.

Formation of Triazole-Containing Phenol Analogues

The synthesis of triazole-containing phenol analogues often involves multi-step reaction sequences. One approach begins with the reaction of an appropriate starting material with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which is a key intermediate. mdpi.com This intermediate can then undergo cyclization reactions to form the triazole ring. For example, 5-substituted-4-phenyl-1,2,4-triazole derivatives can be synthesized by refluxing a mixture of a thiocarbohydrazide (B147625) and an appropriate acid in the presence of a dehydrating agent. ijper.org

Another method involves the reaction of a hydrazide with carbon disulfide in an alcoholic alkaline solution, followed by acidification to yield a 1,3,4-oxadiazole-2-thiol. mdpi.com This can then be converted to a triazole derivative. For instance, hydrazinolysis of a 1,3,4-oxadiazole-2-thione can lead to the formation of a 4-amino-1,2,4-triazole-3-thiol. acs.org The synthesis of 1,2,4-triazole nitro derivatives is also a notable area, as these compounds serve as valuable intermediates for further chemical transformations. researchgate.net

The synthesis of 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole has been reported, and its subsequent coupling with diazotized aniline (B41778) derivatives yields azo dyes. mdpi.com This highlights the utility of the triazole scaffold in the development of functional molecules. The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a well-established method for forming the triazole ring and has been utilized in the synthesis of various triazole-containing compounds. researchgate.netmdpi.com

Development of Oxadiazole-Containing Phenol Analogues

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often starts from acid hydrazides. A common method involves the cyclization of diacylhydrazines using a dehydrating agent. mdpi.com For example, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) has been used effectively for this purpose. mdpi.com Another route involves the reaction of acid hydrazides with carbon disulfide in an alcoholic alkaline medium, followed by acidification, to produce 5-substituted-1,3,4-oxadiazole-2-thiols. mdpi.com These thiols can then be further modified.

For instance, the reaction of 5-{2-(ethylthio)–1H–benzimidazol–1–yl}– methyl–1, 3, 4–oxadiazole–2–thione with formaldehyde (B43269) and appropriate amines, through both conventional and microwave techniques, has been used to synthesize a series of Mannich bases. phytojournal.com The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can also be achieved through the cyclization of hydrazones. grafiati.com

The versatility of the oxadiazole ring is demonstrated by its incorporation into various molecular frameworks. For example, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been prepared in five steps. dntb.gov.ua Furthermore, the synthesis of 2-(Phenyl substituted)-5-indole-1,3,4-oxadizole derivatives has also been reported. phytojournal.com

Cyclization Reactions to Form Benzofuran (B130515) Derivatives

The synthesis of benzofuran derivatives from phenolic starting materials can be achieved through various cyclization strategies. A common approach involves the reaction of phenols with α-haloketones under alkaline conditions to form phenolic ether intermediates, which then undergo cyclodehydration, often with the use of polyphosphoric acid and heat, to yield benzofurans. google.com

More direct methods have also been developed. For example, salicylaldehyde (B1680747) compounds can react with α-haloketones under alkaline conditions to generate 2-carbonyl-containing benzofuran derivatives. google.com Another strategy is the palladium-catalyzed oxidative cyclization of o-alkenylphenols. mdpi.com Similarly, rhodium(I)-catalyzed cyclization of o-alkynyl phenols, followed by an intermolecular conjugate addition, provides a one-pot synthesis of 2,3-disubstituted benzofurans. acs.org

An environmentally friendly method utilizes dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) as an electrophile to induce the cyclization of o-alkynyl anisoles, forming 2,3-disubstituted benzofurans in excellent yields at ambient temperature. bohrium.com Additionally, the reaction of 2-alkynylanisoles with thionyl chloride and DMSO can furnish 3-(methylthio)-benzo[b]furans via intramolecular cyclization. bohrium.com

Regioselective Functionalization of the Phenolic Ring

The direct introduction of functional groups onto the phenolic ring of thiophenol derivatives is a crucial step in the synthesis of more complex molecules. Regioselectivity, particularly at the ortho position to the hydroxyl group, is often a key challenge and a primary goal of these synthetic methods.

Ortho-Formylation of Thiophenol Derivatives

A highly regioselective method for the ortho-formylation of phenols, which is also applicable to thiophenol derivatives, utilizes paraformaldehyde in the presence of anhydrous magnesium dichloride and triethylamine (B128534). orgsyn.orgmdma.ch This method exclusively yields the ortho-formylated product, with no bis-formylation observed. orgsyn.org The reaction is generally carried out by heating the phenol with paraformaldehyde, magnesium dichloride, and triethylamine in a solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile. orgsyn.orgmdma.ch

This procedure has been shown to be effective for a wide range of substituted phenols, including those with electron-releasing groups, which tend to enhance the reaction rate, and electron-withdrawing groups, which slow it down. orgsyn.orgmdma.ch Several methylthio- and phenylthiophenol derivatives have been successfully formylated in high yields using this method. researchgate.netorgsyn.org The reaction tolerates various functional groups, including alkyl, alkoxy, aryl, and halogens. researchgate.netorgsyn.org

For example, the formylation of 2-bromophenol using this method results in 3-bromosalicylaldehyde in good yield. orgsyn.org The general applicability of this method makes it a valuable tool for the synthesis of substituted salicylaldehydes derived from various phenolic precursors, including those containing a thioether linkage.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(Ethylthio)benzohydrazone |

| 2-(Ethylthio)benzohydrazide |

| 4-hydroxy-3-ethoxybenzaldehyde |

| 2-(ethylsulfanyl)-N'-[(4-hydroxy-3-ethoxyphenyl)methylidene]-benzohydrazide |

| 3-bromo-5-chloro-2-hydroxybenzaldehyde |

| 2-(ethylsulfanyl)-N'-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidine]-benzohydrazide |

| 4-hydroxybenzaldehyde |

| 2-(ethylsulfanyl)-N'-[(4-hydroxyphenyl)methylidene]benzohydrazide |

| 5-substituted-4-phenyl-1,2,4-triazole |

| 1,3,4-oxadiazole-2-thiol |

| 4-amino-1,2,4-triazole-3-thiol |

| 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole |

| 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide |

| 5-{2-(ethylthio)–1H–benzimidazol–1–yl}– methyl–1, 3, 4–oxadiazole–2–thione |

| 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol |

| 2-(Phenyl substituted)-5-indole-1,3,4-oxadizole |

| Benzofuran |

| Salicylaldehyde |

| 2-carbonyl-containing benzofuran |

| o-alkenylphenols |

| o-alkynyl phenols |

| 2,3-disubstituted benzofurans |

| dimethyl(methylthio)sulfonium tetrafluoroborate |

| o-alkynyl anisoles |

| 3-(methylthio)-benzo[b]furans |

| 2-alkynylanisoles |

| 3-bromosalicylaldehyde |

This table lists the chemical compounds referenced throughout the article.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber. For phenols, a key feature is the O-H stretching vibration, which typically appears as a strong, broad band due to hydrogen bonding. ijaemr.comresearchgate.net The spectrum also reveals characteristic absorptions for the aromatic ring and the ethylthio substituent.

While a specific, peer-reviewed FT-IR spectrum for 2-(Ethylthio)phenol is not widely published, data from its close structural analog, 2-(methylthio)phenol, and related phenols provide a strong basis for interpretation. nih.govresearchgate.net The spectrum is characterized by a prominent, broad O-H stretching band in the 3600-3200 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. scirp.org The aliphatic C-H stretches of the ethyl group appear in the 3000-2850 cm⁻¹ range. The C-O stretching vibration is typically found near 1200-1250 cm⁻¹. ijaemr.com

Table 1: Characteristic FT-IR Vibrational Frequencies for Phenolic and Thioether Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | Medium to Strong |

| C-O Stretch | 1260 - 1200 | Strong |

| C-S Stretch | 710 - 570 | Weak to Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While O-H and other polar group vibrations are often weak in Raman spectra, non-polar bonds, such as the C-S and C-C bonds of the aromatic ring, typically produce strong signals. uci.edu The Raman spectrum for a related compound, 2-ethylphenol, shows characteristic peaks for the aromatic ring and the alkyl substituent. nih.gov The symmetric "ring breathing" vibration of the benzene (B151609) ring, usually around 1000 cm⁻¹, is often a prominent feature in the Raman spectra of phenolic compounds. researchgate.netchemicalbook.com The C-S stretching vibration is also readily observed in Raman spectroscopy, typically in the 600-750 cm⁻¹ region. uci.edu

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1610 - 1580 | Medium |

| C-S Stretch | 750 - 600 | Strong |

Assignment of Fundamental Vibrational Modes

The assignment of fundamental vibrations is based on their expected frequency, intensity, and comparison with data from related molecules and computational models. ijaemr.comscirp.org

O-H Vibrations: The O-H stretch is the highest frequency fundamental, appearing as a broad band in the IR spectrum. researchgate.net The in-plane O-H bend is expected around 1350-1200 cm⁻¹, often coupled with C-H in-plane bending modes. ijaemr.com

C-H Vibrations: Aromatic C-H stretching modes are found in the 3100-3000 cm⁻¹ region. scirp.org The ethyl group gives rise to asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups between 3000 and 2850 cm⁻¹. C-H in-plane and out-of-plane bending vibrations for the aromatic ring occur in the 1300-1000 cm⁻¹ and 1000-675 cm⁻¹ regions, respectively.

Ring Vibrations: The phenyl ring has several characteristic vibrations. The C=C stretching modes appear in the 1620-1450 cm⁻¹ range. researchgate.net The trigonal "ring breathing" mode near 1000 cm⁻¹ and an in-plane ring deformation around 750 cm⁻¹ (characteristic of ortho-disubstitution) are also expected.

C-S and C-O Vibrations: The C-O stretching vibration gives a strong band, typically around 1250 cm⁻¹. ijaemr.com The C-S stretching vibration is weaker in the IR but stronger in the Raman spectrum and is found in the 750-600 cm⁻¹ range. uci.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei like ¹H and ¹³C.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, distinct signals are expected for the phenolic -OH proton, the four aromatic protons, and the protons of the ethyl group (-CH₂- and -CH₃). The phenolic -OH proton signal is typically a broad singlet, and its chemical shift can vary (δ 4-7 ppm) depending on concentration and solvent. chemicalbook.com The aromatic protons appear in the δ 6.7-7.5 ppm region, with their splitting patterns determined by their coupling to adjacent protons. chemicalbook.com The ethyl group will show a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, eight distinct signals are expected. The carbon attached to the hydroxyl group (C-1) is typically deshielded and appears around δ 150-160 ppm. docbrown.infoudel.edu The carbon attached to the sulfur (C-2) will also be influenced by the heteroatom. The remaining four aromatic carbons will resonate in the typical aromatic region (δ 115-140 ppm). docbrown.infoudel.edu The two aliphatic carbons of the ethyl group will appear at higher field (more shielded).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OH | ~5.0 - 7.0 | Broad Singlet | N/A |

| Aromatic H | ~6.7 - 7.5 | Multiplet | ~7-9 |

| -S-CH₂- | ~2.8 - 3.0 | Quartet | ~7.5 |

| -CH₃ | ~1.2 - 1.4 | Triplet | ~7.5 |

Predicted values are based on data for analogous compounds and general NMR principles.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH | ~155 |

| C-S | ~125 |

| Aromatic C-H | ~115 - 135 |

| -S-CH₂- | ~28 |

| -CH₃ | ~15 |

Predicted values are based on data for analogous compounds and general NMR principles. nih.govdocbrown.info

Two-Dimensional NMR Techniques (COSY, HSQC)

Two-dimensional (2D) NMR experiments provide correlational data that helps to piece together the molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. emerypharma.comlibretexts.org In a COSY spectrum of this compound, cross-peaks would be expected between:

The protons of the methylene (-CH₂-) group and the protons of the methyl (-CH₃) group, confirming the ethyl fragment.

Adjacent protons on the aromatic ring. For example, the proton at C-3 would show a correlation to the proton at C-4, which in turn would correlate with the proton at C-5, and so on around the ring. This allows for the sequential assignment of the aromatic signals. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps out direct, one-bond correlations between protons and the carbons to which they are attached. emerypharma.comgithub.io This is a powerful tool for definitively assigning carbon signals. For this compound, the HSQC spectrum would show:

A cross-peak connecting the methylene proton signals (~δ 2.9 ppm) to the methylene carbon signal (~δ 28 ppm).

A cross-peak connecting the methyl proton signals (~δ 1.3 ppm) to the methyl carbon signal (~δ 15 ppm).

Four distinct cross-peaks in the aromatic region, each correlating an aromatic proton signal (δ 6.7-7.5 ppm) to its directly bonded aromatic carbon signal (δ 115-135 ppm). emerypharma.com

Notably, the quaternary carbons (C-1 and C-2) would be absent from the HSQC spectrum as they have no directly attached protons. github.io

Tautomerism Studies via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the potential tautomeric equilibria in molecules like this compound and its derivatives. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. While direct NMR studies on the tautomerism of this compound itself are not extensively detailed in the provided information, the principles can be understood from studies on analogous systems.

In related phenolic compounds and their derivatives, ¹H and ¹³C NMR spectroscopy are instrumental in identifying and quantifying the presence of different tautomeric forms in solution. mdpi.comnih.gov For instance, the chemical shifts and integration of signals corresponding to protons involved in the tautomeric exchange, such as hydroxyl (-OH) or amine (-NH) protons, can reveal the equilibrium position. mdpi.comnih.gov In cases of rapid tautomerization, the observed NMR signals may be averaged, necessitating advanced techniques like variable temperature NMR to slow the exchange and resolve individual tautomers. nih.gov

For example, in studies of other phenolic derivatives, the presence of distinct signals in the ¹³C NMR spectrum can confirm a mixture of tautomers. mdpi.com Quantum chemical calculations are often employed in conjunction with experimental NMR data to predict the relative stabilities of tautomers and assign the observed chemical shifts. nih.govnih.gov

Table 1: Representative NMR Data for Tautomerism Analysis (Hypothetical for a this compound derivative)

| Tautomeric Form | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) |

| Phenolic Form | δ 9.0-10.0 (s, 1H, -OH) | δ 150-160 (Ar-C-OH) |

| Keto Form | δ 4.5-5.5 (s, 2H, -CH₂) | δ 190-200 (C=O) |

Note: This table is illustrative and based on general principles of tautomerism in phenolic compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern upon ionization. nist.gov The electron ionization (EI) mass spectrum of this compound typically displays a prominent molecular ion peak (M⁺·) corresponding to its molecular weight of 154.23 g/mol . nist.govnist.gov

The fragmentation of the molecular ion provides valuable structural information. For phenols, characteristic fragmentation patterns include the loss of a hydrogen atom, carbon monoxide (CO), and a formyl radical (HCO·). libretexts.org In the case of this compound, additional fragmentation pathways involving the ethylthio group are expected.

Common fragmentation patterns observed in the mass spectra of organic molecules include: chemguide.co.uklibretexts.org

Alpha-cleavage: Breakage of a bond adjacent to a heteroatom. For this compound, this could involve cleavage of the C-S or S-C₂H₅ bonds.

Loss of small neutral molecules: Elimination of stable molecules like H₂O, CO, or C₂H₄.

Table 2: Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Fragmentation Pathway |

| 154 | [C₈H₁₀OS]⁺· | Molecular Ion (M⁺·) |

| 126 | [C₆H₆OS]⁺· | Loss of C₂H₄ (ethene) |

| 125 | [C₈H₉S]⁺ | Loss of OH |

| 111 | [C₆H₇S]⁺ | Loss of C₂H₅ (ethyl radical) |

| 97 | [C₆H₅O]⁺ | Loss of C₂H₅S |

Data compiled from general fragmentation principles and NIST data. nist.govnist.govlibretexts.org

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands in the ultraviolet and visible regions, which arise from the excitation of electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* and n → π* transitions). libretexts.org

The absorption spectrum of phenolic compounds typically shows bands related to the aromatic ring. researchgate.net The presence of the ethylthio group, a sulfur-containing substituent, can influence the position and intensity of these absorption bands. The non-bonding electrons on the sulfur atom can participate in n → π* transitions.

The solvent environment can also affect the UV-Vis spectrum. researchgate.net Polar solvents may cause a shift in the absorption maxima (λ_max) compared to non-polar solvents, a phenomenon known as solvatochromism. This can provide information about the nature of the electronic transitions and the polarity of the excited state. nih.gov

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to simulate and interpret the electronic absorption spectra of molecules, aiding in the assignment of the observed transitions. redalyc.orgacs.org

Table 3: Typical UV-Vis Absorption Data for Phenolic Compounds

| Transition Type | Typical Wavelength Range (nm) |

| π → π | 200 - 300 |

| n → π | > 300 |

Note: This table provides a general range for phenolic compounds. The specific λ_max for this compound would require experimental measurement.

X-ray Single Crystal Diffraction Analysis (for Crystalline Derivatives)

X-ray single crystal diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. While a crystal structure for this compound itself was not found in the provided search results, this technique is extensively used for its crystalline derivatives, such as Schiff bases or metal complexes. redalyc.orgbenthamscience.comresearchgate.net

The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the precise positions of the atoms in the crystal lattice can be determined. This provides unambiguous information on:

Bond lengths and angles

Molecular conformation and stereochemistry

Intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal packing. redalyc.orgresearchgate.net

For example, in the crystal structure of a derivative, one could precisely measure the C-S and S-C bond lengths of the ethylthio group and the C-O bond length of the phenolic moiety. The planarity of the benzene ring and the orientation of the substituents would also be clearly defined. redalyc.org

Table 4: Illustrative Crystallographic Data for a Hypothetical Crystalline Derivative of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 26.299 |

| b (Å) | 7.072 |

| c (Å) | 18.717 |

| R-value | 0.049 |

Note: This data is taken from a study on a related phenolic derivative and serves as an example of the type of information obtained from X-ray crystallography. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural properties of 2-(Ethylthio)phenol.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It has been applied to this compound to investigate various molecular properties.

A key finding from DFT calculations is the determination of the energy required to break the phenyl-sulphur bond in this compound. This bond scission is calculated to have an energy barrier of 319.31 kJ/mol, providing a quantitative measure of the bond's strength and the molecule's stability under thermal stress.

Geometrical optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process would involve calculating bond lengths, bond angles, and dihedral angles that define its structure.

Conformational analysis further explores the different spatial orientations of the ethylthio group relative to the phenol (B47542) ring. By rotating around the C-S and C-C single bonds, different conformers can be identified. A potential energy surface scan helps in locating the most stable conformer (global minimum) and other low-energy conformers (local minima), providing insight into the molecule's flexibility and the rotational barriers between different conformations.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) (Note: The following data is illustrative as specific computational results for this compound were not found in the search. The table structure is based on typical outputs of DFT calculations.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-O | - |

| Bond Length (Å) | C-S | - |

| Bond Length (Å) | S-C(ethyl) | - |

| Bond Angle (°) | C-C-O | - |

| Bond Angle (°) | C-C-S | - |

| Dihedral Angle (°) | C-C-S-C | - |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and optical properties.

For this compound, the band-gap energy has been calculated to be 5.298 eV. This relatively large gap suggests high kinetic stability and low chemical reactivity. The HOMO is expected to be localized on the electron-rich phenol ring and the sulfur atom, while the LUMO would be distributed over the aromatic ring.

Table 2: Frontier Molecular Orbital Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (eV) | 5.298 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential.

For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the sulfur atom due to their lone pairs of electrons, making them sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance in stabilizing the molecule.

Table 3: Hypothetical NBO Analysis for this compound (Illustrative) (Note: This table is illustrative and shows the type of data obtained from NBO analysis.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π(C-C) | - |

| LP(1) S | π(C-C) | - |

| π(C-C) | π*(C-C) | - |

Computational methods are also used to predict the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics. Key NLO parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered good candidates for NLO materials.

The NLO properties of this compound would be influenced by the intramolecular charge transfer from the electron-donating hydroxyl and ethylthio groups to the phenyl ring. A smaller HOMO-LUMO gap is generally associated with larger hyperpolarizability.

Table 4: Hypothetical Calculated NLO Properties for this compound (Illustrative) (Note: This table is illustrative.)

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | - |

| Mean Polarizability (α) (a.u.) | - |

| Total First Hyperpolarizability (β_tot) (esu) | - |

Calculation of Band-Gap Energies

Ab Initio and Semi-Empirical Approaches

Ab initio and semi-empirical methods offer different levels of theory for computational studies. Ab initio methods are based on first principles without the use of experimental data, providing a rigorous approach to understanding molecular properties. mpg.de For instance, ab initio calculations have been employed to determine the conformational structures of related organosulfur compounds, providing insights that agree well with experimental data. researchgate.netresearchgate.net

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them computationally less expensive. mpg.deuni-muenchen.de Methods like AM1 and PM3 are based on the Neglect of Differential Diatomic Overlap (NDDO) approximation. uni-muenchen.de These methods have been used to study the electronic effects in phenol derivatives containing sulfur, where the thioether group was found to have an electron-donating nature and also a stabilizing effect on the phenolate (B1203915) anion through 2pπ-3dπ electron conjugation. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of molecular systems, allowing for the study of time-dependent phenomena. mdpi.com

Analysis of Intermolecular Interactions (e.g., Solvation Shells)

MD simulations are instrumental in analyzing the interactions between a solute molecule and the surrounding solvent molecules, which form solvation shells. researchgate.netrsc.org The behavior of water molecules in the solvation shell can significantly influence the properties and reactivity of the solute. nih.gov For phenolic compounds, MD simulations have been used to investigate the structure and energetics of solvation in different solvents, revealing details about hydrogen bonding and other intermolecular forces. core.ac.uk For example, studies on phenol and phenolate solutions have shown how the charge on the oxygen atom affects the ordering and dynamics of water molecules beyond the first solvation shell. researchgate.netrsc.org

Prediction of Binding Affinities in Biological Systems

Predicting the binding affinity between a small molecule like this compound and a biological target, such as a protein, is a key application of computational chemistry in drug discovery. arxiv.orgmit.edu Molecular docking and MD simulations are used to predict the binding pose and estimate the strength of the interaction. nih.gov While predicting binding affinities remains a challenge, various computational models, including machine learning approaches, are being developed to improve accuracy. arxiv.orgmit.eduprereview.org These methods are crucial for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the step-by-step pathways of chemical reactions. researchgate.netacs.orgmdpi.com By calculating the energies of reactants, products, transition states, and intermediates, researchers can map out the potential energy surface of a reaction. mdpi.com For this compound, density functional theory (DFT) has been used to determine the energy barrier for the scission of the phenyl-sulfur bond, which was found to be 319.31 kJmol⁻¹. ajrconline.org This type of analysis is fundamental to understanding the thermal decomposition and other reactions of the compound. researchgate.net Computational studies can also shed light on the role of catalysts and the factors that control selectivity in chemical transformations. nih.gov

Energy Barrier Calculations for Bond Scission (e.g., Phenyl-Sulphur Linkage)

Recent studies have utilized methods like the complete active space self-consistent field (CASSCF) and localized active space SCF (LASSCF) to model the dissociation of the C-S bond in sulfonium (B1226848) salts. aip.orgarxiv.org These multireference methods are essential for accurately describing the electronic structure changes that occur during bond breaking, especially in cases where radical species are formed. aip.org For instance, calculations on di- and triphenylsulfonium (B1202918) cations suggest a homolytic bond cleavage pathway. aip.org The process of determining a chemically meaningful active space for these calculations involves identifying the key orbitals, such as the σ and σ* orbitals of the dissociating C–S bond and the π orbitals of the phenyl ring. aip.orgarxiv.org

Density functional theory (DFT) is another widely used computational approach to study bond dissociation enthalpies in benzene (B151609) derivatives, including thiophenols. vjs.ac.vn For substituted thiophenols, the BDE of the S-H bond has been shown to correlate with Hammett constants, indicating a clear electronic effect of the substituents on bond strength. vjs.ac.vn Although this concerns the S-H bond, similar principles of substituent effects would apply to the phenyl-S bond in this compound. The presence of the hydroxyl and ethyl groups on the phenyl ring will influence the electron density at the sulfur atom and the stability of the resulting radical fragments, thereby affecting the C-S bond dissociation energy.

The following table presents a comparison of homolytic dissociation energies for related diphenylsulfonium (DPS) and triphenylsulfonium (TPS) cations, which can serve as a model for understanding the energetics of phenyl-sulfur bond cleavage.

| Compound | Dissociation Energy (eV) |

| Diphenylsulfonium (DPS) | 3.39 |

| Triphenylsulfonium (TPS) | 3.03 |

Table based on data from computational studies on phenylsulfonium cations. arxiv.org

Kinetic Modeling of Chemical Processes

Kinetic modeling is a quantitative approach used to describe the rates of chemical reactions and to elucidate their underlying mechanisms. mdpi.com For compounds like this compound, kinetic models can be developed to simulate its behavior in various processes, such as oxidation, degradation, or synthesis. These models are typically composed of a series of elementary reaction steps, each with an associated rate constant.

While specific kinetic models for this compound are not extensively documented, models for the degradation of related compounds like phenol and thiophenol derivatives are well-established. mdpi.comresearchgate.net For example, the oxidation of phenol in advanced oxidation processes (AOPs) has been modeled to understand the degradation pathways and the influence of various parameters like reactant concentrations and temperature. mdpi.com These models often involve a complex network of reactions initiated by radical species.

In the context of this compound, a kinetic model for a process like its oxidation would include steps for:

Initiation: The formation of initial reactive species.

Propagation: A series of reactions where the initial reactive species attack the this compound molecule, leading to the formation of intermediates and further radicals. This would include reactions involving the hydroxyl group, the ethylthio group, and the aromatic ring.

Termination: Reactions where radical species combine to form stable products.

The development of such a model requires experimental data to determine the rate constants for each elementary step. Techniques like flash photolysis can be used to study the kinetics of reactions involving transient species like sulfur-centered radicals. acs.org For thiophenol, absolute rate expressions for hydrogen abstraction by various alkyl radicals have been determined, providing fundamental kinetic data that could be relevant for modeling reactions of this compound. acs.org

The following table provides an example of the types of reactions and associated rate constants that would be included in a kinetic model for a related compound, thiophenol, reacting with alkyl radicals.

| Reacting Alkyl Radical | Rate Constant (M⁻¹s⁻¹) at 298 K |

| Primary Alkyl Radical | 1.2 x 10⁸ |

| Secondary Alkyl Radical | 8.0 x 10⁷ |

| Tertiary Alkyl Radical | 4.0 x 10⁷ |

This table is illustrative and based on general reactivity trends. Specific values are from studies on thiophenol. acs.org

Chemical Reactivity and Reaction Mechanisms of 2 Ethylthio Phenol

Thermal Degradation and Pyrolysis Kinetics

The study of the thermal decomposition of 2-(Ethylthio)phenol is crucial for understanding its environmental fate, particularly as a by-product generated during high-temperature processes like the cooking of meat. ajrconline.orgajrconline.org Research has focused on its degradation kinetics in conditions that simulate combustion systems. ajrconline.org

The rate at which this compound degrades under thermal stress has been quantified at various temperatures. In pyrolysis studies conducted between 723 K (450 °C) and 798 K (525 °C), the destruction rate constants were determined. ajrconline.org At 723 K, the destruction rate constant was found to be 0.011 s⁻¹. ajrconline.org As the temperature increased to 798 K, the rate of destruction increased significantly, with reported rate constants of 1.35 s⁻¹ to 1.42 s⁻¹. ajrconline.orgajrconline.org This demonstrates a strong temperature dependence on the degradation rate of the compound.

The following table presents the determined destruction rate constants for this compound at different pyrolysis temperatures.

| Temperature (K) | Destruction Rate Constant (k) (s⁻¹) |

| 723 | 0.011 ajrconline.org |

| 798 | 1.35 - 1.42 ajrconline.orgajrconline.org |

This interactive table summarizes the kinetic data for the thermal destruction of this compound.

To model the thermal decomposition of this compound, a pseudo-first-order rate law has been successfully applied. ajrconline.org This kinetic model is used to describe the destruction of the compound within a temperature range of 723 K to 798 K, which is representative of high-temperature cooking and combustion environments. ajrconline.orgajrconline.org The application of this model allows for the calculation of temperature-dependent rate constants. afribary.com The Arrhenius equation for the destruction of this compound was estimated as k = 1.10 x 10¹⁹ * T * e^(-283.38 / RT) s⁻¹. afribary.com

The primary mechanism in the thermal degradation of this compound involves the cleavage of the bond between the phenyl ring and the sulfur atom. ajrconline.orgajrconline.org Mechanistic studies utilizing density functional theory (DFT) have been employed to determine the energetics of this process. ajrconline.org The scission of the phenyl-sulfur linkage was calculated to have a significant energy barrier of 319.31 kJmol⁻¹. ajrconline.org This high energy barrier indicates that a substantial amount of energy is required to break this bond, initiating the decomposition of the molecule. ajrconline.org

Development of Kinetic Models (e.g., Pseudo-First Order Rate Law)

Oxidation Reactions and Pathways

The sulfur atom in the ethylthio group of this compound is susceptible to oxidation, a common reaction for thioethers (sulfides). vulcanchem.comorganic-chemistry.org This process typically occurs in a stepwise manner, yielding sulfoxide (B87167) and subsequently sulfone derivatives.

The oxidation of the thioether functionality in this compound leads to the formation of more oxygenated sulfur species. vulcanchem.com The initial oxidation product is the corresponding sulfoxide, 2-(ethylsulfinyl)phenol. This transformation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide (H₂O₂). organic-chemistry.orgorganic-chemistry.org

Further oxidation of the sulfoxide results in the formation of the sulfone, 2-(ethylsulfonyl)phenol. vulcanchem.comorganic-chemistry.org The selective production of either the sulfoxide or the sulfone can often be controlled by the choice of the oxidant and the reaction conditions. organic-chemistry.orgacs.org For instance, milder oxidants may favor the formation of the sulfoxide, while stronger conditions or a different stoichiometry of the oxidant can push the reaction to completion to form the sulfone. organic-chemistry.orgacs.org This stepwise oxidation is a characteristic reaction pathway for many sulfides. organic-chemistry.orgconicet.gov.ar

Electrophilic Aromatic Substitution Reactions of the Phenol (B47542) Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the ring. byjus.com This high reactivity is primarily due to the powerful electron-donating nature of the hydroxyl (-OH) group. byjus.com

The hydroxyl group is a strongly activating, ortho, para-directing substituent. This means it directs incoming electrophiles to the positions immediately adjacent to it (ortho, position 6) and opposite to it (para, position 4). The ethylthio group (-SEt) at position 2 is also an ortho, para-director, though its activating effect is generally less pronounced than that of the hydroxyl group. vulcanchem.com

Given the positions of the existing substituents (hydroxyl at C1, ethylthio at C2), the directing effects combine. The hydroxyl group strongly directs incoming electrophiles to positions 4 (para) and 6 (ortho). The ethylthio group directs to its ortho position (none available as C1 and C3 are substituted or sterically hindered) and its para position (position 5). Due to the superior activating strength of the hydroxyl group, substitution is most likely to occur at position 4 and position 6, which are activated by the -OH group. byjus.com Therefore, reactions such as nitration or halogenation would be expected to yield primarily 4- and 6-substituted this compound derivatives. byjus.com

Reactions with Alkylating Agents

The chemical reactivity of this compound towards alkylating agents is characterized by the presence of two primary nucleophilic sites: the phenolic oxygen and the electron-rich aromatic ring. The outcome of an alkylation reaction—either O-alkylation (ether formation) or C-alkylation (attachment to the ring)—is influenced by factors such as the nature of the alkylating agent, the reaction conditions (solvent, temperature), and the choice of catalyst.

The phenolic hydroxyl group, with a pKa similar to other phenols, is readily deprotonated by a base to form a phenoxide anion. This anion is a potent nucleophile, and its reaction with an alkylating agent, such as an alkyl halide, typically leads to the formation of an ether. This is a classic Williamson ether synthesis.

Alternatively, this compound can undergo electrophilic aromatic substitution, specifically Friedel-Crafts alkylation, where an alkyl group is introduced onto the benzene (B151609) ring. google.com This reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid, which generates a carbocation electrophile from an alkyl halide, alkene, or alcohol. google.com The ethylthio group at the ortho position, along with the hydroxyl group, are both ortho-, para-directing. Given that the ortho position is occupied and the para position to the hydroxyl group is sterically accessible, alkylation is likely to occur at the C4 or C6 positions of the phenol ring. The choice between C- and O-alkylation can often be directed by the reaction conditions. For instance, the use of a non-polar solvent and a strong base tends to favor C-alkylation, whereas polar, protic solvents often favor O-alkylation. Polyalkylation can be a competing reaction but can often be minimized by using an excess of the aromatic substrate. google.com

A specific example of selective ortho-alkylation relevant to substituted phenols is the methylthiomethylation using dimethyl sulfoxide (DMSO) and an activating agent like thionyl chloride. nih.gov This type of reaction proceeds through the formation of a sulfonium (B1226848) salt intermediate, which then rearranges to introduce the alkylthiomethyl group onto the ring, demonstrating the tailored reactivity of the phenol nucleus. nih.gov

Reductive Transformations

The ethylthioether linkage in this compound is susceptible to reductive cleavage, a process known as desulfurization. This transformation typically results in the removal of the ethylthio group and its replacement with a hydrogen atom, yielding phenol as the product. A variety of reagents can accomplish this, with the choice often depending on the desired selectivity and the presence of other functional groups.

One of the most common and effective methods for the desulfurization of thioethers is the use of Raney Nickel (Ra-Ni). masterorganicchemistry.com Raney Nickel is a fine-grained, porous nickel catalyst that is saturated with hydrogen. masterorganicchemistry.com When heated with this compound, it can cleave the carbon-sulfur bond, leading to the formation of phenol and ethane. This method is widely used for the reduction of thioacetals and thioketals to their corresponding alkanes and is also effective for simple thioethers. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in a solvent like ethanol. researchgate.net

Other reductive systems can also be employed. Electroreductive methods have been shown to cleave C(sp³)-S bonds in aryl alkyl thioethers with high selectivity. chemrxiv.org These electrochemical transformations can serve as a mild alternative to metal-based reagents. Additionally, methods involving metal-free hydrodesulfurization using reagents like triethylsilane catalyzed by B(C₆F₅)₃ have been developed for the reduction of various sulfides. acs.org In specific synthetic contexts, such as the preparation of benzofuranone derivatives from precursors containing a methylthio group, reductive desulfurization has been achieved using zinc dust in acetic acid. koreascience.krrsc.org

Participation in Electron Transfer (ET) and Hydrogen Atom Transfer (HAT) Mechanisms

The phenolic moiety of this compound is a key participant in antioxidant and electrochemical processes, primarily through Electron Transfer (ET) and Hydrogen Atom Transfer (HAT) mechanisms. These pathways are fundamental to the ability of phenols to scavenge free radicals.

Hydrogen Atom Transfer (HAT): In a HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom (both proton and electron) directly to a radical species, thereby neutralizing the radical and forming a stable phenoxyl radical. The stability of this resulting phenoxyl radical is a crucial factor in the antioxidant efficacy of the parent phenol. For thiophenol, a related compound, UV-induced irradiation can cause the transfer of a hydrogen atom from the sulfhydryl group to the aromatic ring, demonstrating the lability of such protons in photochemical HAT processes. nanobioletters.com Similarly, the O-H bond in this compound can undergo homolytic cleavage to quench radicals.

Electron Transfer (ET): In contrast to HAT, ET mechanisms involve the transfer of an electron, often followed or preceded by the transfer of a proton. These are generally termed Proton-Coupled Electron Transfer (PCET) reactions. acs.orgbiointerfaceresearch.com

Stepwise Electron Transfer-Proton Transfer (ET-PT): In this pathway, the phenol first transfers an electron to an oxidant, forming a phenol radical cation. This intermediate then deprotonates to yield the phenoxyl radical. biointerfaceresearch.com This mechanism is often favored with strong oxidants. acs.org

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is prominent in solvents that can support ionization. thieme-connect.de The phenol first deprotonates to form a phenoxide anion. This anion is significantly easier to oxidize than the neutral phenol, and it subsequently transfers an electron to the radical species. thieme-connect.de The rate of reaction via SPLET can be much faster than HAT, especially for phenols with lower pKa values reacting with electron-deficient radicals. thieme-connect.de

The presence of the electron-donating ethylthio group at the ortho position can influence the redox potential of the phenol, potentially affecting the kinetics and thermodynamics of both HAT and ET processes. The antioxidant activity of related Schiff bases has been attributed to their ability to operate through either HAT or ET mechanisms. researchgate.net The specific pathway (HAT, ET-PT, or SPLET) that dominates depends on several factors, including the nature of the radical, the solvent polarity and pH, and the intrinsic properties of the phenolic compound itself, such as its bond dissociation enthalpy (BDE) and ionization potential. acs.orgthieme-connect.de

Complexation and Coordination Chemistry

This compound possesses two potential donor atoms for coordination with metal ions: the "hard" phenolic oxygen and the "soft" thioether sulfur. This dual-donor capability allows it to function as a potentially bidentate chelating ligand or as a monodentate ligand through either the oxygen or sulfur atom. The coordination behavior depends on the metal ion's nature (hard/soft acid-base properties), the reaction conditions, and the steric environment.

As a ligand, this compound can coordinate to metal ions in several ways:

Monodentate Coordination (S-donor): The soft thioether sulfur can coordinate to soft metal ions like Palladium(II), Platinum(II), or Silver(I). The coordination chemistry of thioethers with transition metals is well-established. rsc.org

Monodentate Coordination (O-donor): Following deprotonation, the "hard" phenoxide oxygen can bind to hard metal ions such as Iron(III), Nickel(II), or Zinc(II). rsc.orgresearchgate.net

Bidentate Chelation (O, S-donor): The most interesting behavior is its potential to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center through both the phenoxide oxygen and the thioether sulfur. This mode of coordination is common for ligands containing both hard and soft donor sites. inorgchemres.orgnanobioletters.com The formation of such complexes is often pH-dependent, requiring deprotonation of the phenolic group to enable coordination via the oxygen atom.

The formation of stable complexes with various metal ions is a known characteristic of phenolic compounds, which can act as effective chelating agents. researchgate.netmdpi.comajol.info Schiff bases derived from phenols and containing other donor atoms (like nitrogen and sulfur) are widely used to create stable metal complexes with diverse geometries. inorgchemres.orgnanobioletters.combiointerfaceresearch.com For instance, ligands with a {N₃O₂S} donor set have been synthesized and complexed with metals like Zn(II), Cu(II), Ni(II), and Mn(II). inorgchemres.org Similarly, 2-alkoxyphenols have been shown to form octahedral complexes with Ni(II), sometimes involving coordination from the ether oxygen. rsc.org This suggests that this compound would readily form stable complexes, particularly with transition metals that have an affinity for both oxygen and sulfur donors.

Applications and Industrial Relevance in Organic Synthesis

Role as a Key Intermediate in Chemical Synthesis

In organic synthesis, intermediates are crucial compounds that form during the conversion of raw materials into a final product. dapinpharma.com They are the foundational pieces that, through controlled chemical modifications, are built upon to achieve the desired chemical structure, purity, and potency of the target molecule. dapinpharma.com 2-(Ethylthio)phenol functions as such a key intermediate, primarily due to the reactivity of its functional groups, which can undergo various transformations like electrophilic substitution and oxidation. cymitquimica.com

The compound serves as a building block in the production of agrochemicals, such as insecticides and fungicides. cymitquimica.comontosight.ai The broader class of substituted phenols and their thioether derivatives has significant applications in this industry. For example, related compounds are known precursors for potent herbicides and fungicides. vulcanchem.comgoogle.com The synthesis of these agricultural products often relies on the specific reactivity of the phenol (B47542) and thioether groups to construct the final active molecule. The use of this compound as a starting material allows for the introduction of specific structural features that can influence the biological activity and selectivity of the resulting pesticide. ontosight.aivulcanchem.com

Beyond pharmaceuticals and agrochemicals, this compound is an intermediate for other specialty chemicals. cymitquimica.com This category encompasses a wide range of products with unique functions. Given the properties of similar sulfur-containing phenols, these could include components for fragrances or advanced materials. fragranceu.comthegoodscentscompany.com The distinct odor associated with thiophenols, for example, makes them and their derivatives useful in the flavor and fragrance industry, often for creating meaty or savory notes. fragranceu.comthegoodscentscompany.com Furthermore, its reactive nature makes it a useful building block in research and development for creating novel organic molecules with tailored properties. smolecule.com

Building Block for Agrochemicals (e.g., Pesticides)

Monomer or Precursor in Polymer and Resin Synthesis

This compound is noted as a precursor for the synthesis of polymers and resins. ontosight.ai Phenols, and substituted phenols in particular, are fundamental monomers in the production of phenolic resins, such as Bakelite. wikipedia.orgsirptsciencecollege.org This class of thermosetting polymers is formed through the condensation reaction of a phenol with an aldehyde, most commonly formaldehyde (B43269). wikipedia.orgorientjchem.org

The general process involves the reaction of the phenol at the ortho and para positions with formaldehyde to create a cross-linked three-dimensional network. sirptsciencecollege.org By using a substituted phenol like this compound, the properties of the resulting polymer can be modified. The ethylthio group would influence factors such as the resin's thermal stability, chemical resistance, and flexibility. While it would block one of the reactive ortho positions, polymerization could still proceed at the other ortho and para positions. Additionally, related thio-phenolic compounds have been investigated as polymer additives, acting as stabilizers that can inhibit oxidative degradation. vulcanchem.com

Catalytic Applications (e.g., Photocatalysis by Phenolates)

While specific catalytic applications of this compound are not widely documented, its chemical nature suggests potential utility in photocatalysis, particularly through its corresponding phenolate (B1203915). Photocatalytic processes often utilize semiconductor materials, like titanium dioxide (TiO₂), which can be activated by light to generate reactive species. ias.ac.inrsc.org

The mechanism for the photocatalytic degradation of phenols in the presence of a catalyst like TiO₂ is well-studied. ias.ac.ininrim.it A key step in this process is the adsorption and dissociation of the phenol on the catalyst surface to form a phenolate species. inrim.itunito.it This phenolate anion can then participate in the photocatalytic cycle. tesisenred.net Upon irradiation, the semiconductor generates an electron-hole pair; the hole can then oxidize the adsorbed phenolate to a highly reactive phenoxyl radical, initiating a series of degradation or transformation reactions. inrim.itmdpi.com

As this compound possesses an acidic phenolic proton, it can readily form the 2-(ethylthio)phenolate anion. This phenolate would be expected to interact with photocatalyst surfaces in a manner similar to phenol and other substituted phenols, making it a candidate for study in photocatalytic synthesis and degradation processes. ias.ac.inunito.it

Biological and Pharmacological Research Endeavors

Antimicrobial Properties of 2-(Ethylthio)phenol Derivatives

Derivatives of this compound have been a subject of interest for their potential to combat various microbial pathogens. Research has explored their efficacy against bacteria, fungi, and viruses, pointing towards a broad spectrum of activity.

The antibacterial potential of phenolic compounds is well-documented, with their mechanism of action often involving protein denaturation and coagulation. rroij.com Phenol (B47542) and its derivatives can act as bacteriostatic agents at low concentrations and bactericidal agents at higher concentrations. rroij.com Studies on derivatives of phenols, such as those incorporating 1,3,4-oxadiazole (B1194373) rings, have demonstrated a broad spectrum of biological activities, including antibacterial effects. orientjchem.org For instance, certain 1,3,4-oxadiazole derivatives of 2-methylphenol were tested against a panel of both Gram-positive and Gram-negative bacteria. orientjchem.org The antibacterial activity was evaluated by determining the minimal inhibitory concentrations (MICs) against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. orientjchem.org The structure of phenolic compounds, including the nature and position of substituents on the benzene (B151609) ring, significantly influences their antibacterial action. mdpi.com

| Bacterial Strain | Type | Relevance |

| Staphylococcus aureus | Gram-positive | Common cause of skin infections, pneumonia, and other diseases. orientjchem.orgmdpi.com |

| Bacillus subtilis | Gram-positive | Often used as a model organism in laboratory studies. orientjchem.org |

| Escherichia coli | Gram-negative | Can cause food poisoning, urinary tract infections, and other illnesses. orientjchem.orgscirp.org |

| Pseudomonas aeruginosa | Gram-negative | An opportunistic pathogen known for causing hospital-acquired infections. orientjchem.orgfrontiersin.org |

| Enterococcus faecalis | Gram-positive | A common cause of healthcare-associated infections. orientjchem.org |